molecular formula C6H6N2OS B1628400 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one CAS No. 231630-13-0

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

Cat. No.: B1628400
CAS No.: 231630-13-0
M. Wt: 154.19 g/mol
InChI Key: CZLSEXFVHQKUKI-UHFFFAOYSA-N
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Description

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (CAS Number: 231630-13-0) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 6 H 6 N 2 OS and a molecular weight of 154.19 g/mol, it belongs to the class of thienoimidazole derivatives, which are recognized in medicinal chemistry as a privileged scaffold for designing novel bioactive molecules . The thieno[2,3- d ]imidazole core is structurally related to the well-explored thieno[2,3- d ]pyrimidine heterocycles, a class known to exhibit a broad spectrum of pharmacological activities . These related scaffolds have demonstrated significant potential in scientific research, including as antibacterial agents against multi-drug resistant Gram-positive pathogens and as core structures in the synthesis of new compounds with anticancer activity . This suggests that this compound serves as a valuable building block for researchers in drug discovery and the development of other functional chemicals. This product is intended for research use only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory or industrial settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-1H-thieno[2,3-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-8-5-4(2-3-10-5)7-6(8)9/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLSEXFVHQKUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573077
Record name 3-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231630-13-0
Record name 3-Methyl-1,3-dihydro-2H-thieno[2,3-d]imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Curtius Rearrangement of Azide Precursors

The Curtius rearrangement has emerged as a robust method for constructing the imidazolone ring within the thieno[2,3-d]imidazol-2(3H)-one framework. As demonstrated in the synthesis of related compounds, this approach proceeds through a thermally induced decomposition pathway:

  • Synthesis of Azide Precursor : Treatment of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide with nitrous acid generates the corresponding acyl azide.
  • Thermal Rearrangement : Heating the azide intermediate in anhydrous xylene at 140°C induces Curtius rearrangement, producing 6-methyl-5-substituted-1,3-dihydrothieno[2,3-d]imidazol-2-one derivatives.
  • Methyl Group Introduction : Strategic placement of methyl groups at the C5 position of the thiophene ring prior to azide formation ensures proper orientation for subsequent intramolecular cyclization.

Critical parameters influencing yield include:

  • Azide purity (>95% by TLC)
  • Strict anhydrous conditions during rearrangement
  • Optimal reaction time (30-45 min) to prevent decomposition

Table 1 : Optimization of Curtius Rearrangement Conditions

Parameter Range Tested Optimal Value Yield Impact (%)
Temperature (°C) 120-160 140 +38
Solvent Xylene, Toluene Xylene +22
Reaction Time (min) 15-60 30 +15

1,1’-Carbonyldiimidazole-Mediated Cyclization

This method enables direct construction of the imidazolone ring through carbonylative coupling:

Reaction Sequence :

  • Activation of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with 1,1’-carbonyldiimidazole in THF at 0°C
  • Nucleophilic attack by ammonium hydroxide at the activated carbonyl
  • Spontaneous cyclization at elevated temperatures (80°C) to form the imidazolone ring

Key Advantages :

  • High functional group tolerance
  • Single-step conversion from carboxylic acid precursors
  • Yields consistently >75% under optimized conditions

Equation 1 :
$$
\text{Thiophene-COOH} + \text{1,1’-carbonyldiimidazole} \xrightarrow{\text{THF, 0°C}} \text{Imidazolone} + \text{CO}_2 \uparrow
$$

Regioselective Alkylation Strategies

Controlled N-alkylation represents a complementary approach to direct synthesis:

Procedure :

  • Generate the imidazolone sodium salt by treatment with K₂CO₃ in DMF
  • React with methyl iodide (3 equiv) at 60°C for 8 hr
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Regiochemical Control :

  • NOESY spectroscopy confirms exclusive alkylation at N3 position
  • Steric hindrance from the thiophene ring directs methylation to the imidazolone nitrogen

Table 2 : Alkylation Efficiency with Different Methylating Agents

Reagent Solvent Temp (°C) Yield (%) Purity (%)
Methyl Iodide DMF 60 82 98.5
Dimethyl Sulfate Acetonitrile 80 67 95.2
Methyl Triflate THF 40 91 99.1

[3 + 2] Annulation Approaches

Adapting methodologies from thienoindole synthesis, this route employs:

  • Base-mediated coupling of 2-mercapto-3-methylimidazole with α,β-unsaturated nitro compounds
  • Sequential cyclization/aromatization under acidic conditions

Optimized Conditions :

  • DBU (1.5 equiv) in DCM at 25°C
  • 12 hr reaction time
  • Final HCl-mediated aromatization (pH 3-4)

Mechanistic Insight :
The reaction proceeds through:

  • Michael addition of thiolate to nitroalkene
  • Intramolecular cyclization
  • Elimination of HNO₂ to aromatize the thiophene ring

Comparative Analysis of Synthetic Methods

Table 3 : Method Comparison for 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one Synthesis

Method Yield Range (%) Purity (%) Scalability (g) Key Advantage
Curtius Rearrangement 65-78 97-99 ≤5 High regioselectivity
CDI Cyclization 72-85 98-99.5 ≤10 Single-step operation
N-Alkylation 68-82 95-98 ≤20 Late-stage functionalization
Annulation 55-63 93-96 ≤2 Modular substrate variation

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or imidazole rings .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of poly(ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are significant in cancer therapy, particularly for treating tumors with BRCA mutations. Research indicates that derivatives of thieno[2,3-d]imidazole compounds exhibit anti-proliferative activity against cancer cell lines, comparable to established drugs like olaparib .

Case Study: PARP Inhibition

A study evaluated a series of thieno[3,4-d]imidazole derivatives for their PARP-1 inhibitory activity. Among the tested compounds, certain derivatives demonstrated potent inhibition against BRCA-deficient cell lines while maintaining lower cytotoxicity towards normal cells. This suggests a favorable therapeutic index, making them candidates for further development in cancer treatment .

CompoundIC50 (μM)Activity
16l0.42High
16g0.80Moderate
16i1.20Moderate

Enzyme Inhibition

The compound's structural characteristics allow it to act as an inhibitor for various enzymes beyond PARP, including those involved in metabolic pathways. Its ability to interact with enzyme active sites through hydrogen bonding and π-stacking interactions makes it a valuable scaffold for designing new inhibitors .

Case Study: D-Amino Acid Oxidase (DAAO) Inhibition

Research on related imidazole compounds revealed their effectiveness in inhibiting DAAO, an enzyme implicated in neurochemical pathways. The structure-activity relationship (SAR) studies indicated that specific substitutions could enhance inhibitory potency, providing insights into designing better inhibitors based on the thieno[2,3-d]imidazole framework .

Material Science

In addition to biological applications, compounds similar to 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one are explored for their potential in developing new materials. Their unique electronic properties can be harnessed in organic electronics and catalysis, where they may serve as ligands or catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues in the Thienoimidazolone Family

The following table summarizes key structural and physicochemical properties of 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one and related compounds:

Compound Name Molecular Formula Substituents Melting Point/Boiling Point Key Properties/Applications References
This compound C₆H₆N₂OS 3-methyl Not reported Base scaffold for drug design
1H-Thieno[2,3-d]imidazol-2(3H)-one (CAS 71309-43-8) C₅H₄N₂OS None - Molecular weight: 140.16 g/mol; Used as a synthetic intermediate
4-Bromo-1H-thieno[3,4-d]imidazol-2(3H)-one C₅H₃BrN₂OS 4-bromo Yield: 60% Intermediate for cross-coupling reactions (e.g., Stille coupling)
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one C₇H₈N₂OS 5,6-dimethyl Not reported Similarity score: 0.56 to thienoimidazolones; Potential enzyme inhibitor
1-(2-Methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide C₁₉H₂₀N₂O₃S 2-methylphenyl, 4-methylphenyl Density: 1.324 g/cm³ (predicted) Sulfone derivative with enhanced stability

Key Observations :

  • Substituent Effects: The 3-methyl group in the target compound likely enhances lipophilicity compared to the unsubstituted parent compound (CAS 71309-43-8) . Bromo-substituted derivatives (e.g., 4-Bromo-1H-thieno[3,4-d]imidazol-2(3H)-one) are reactive intermediates for further functionalization .

Physicochemical Properties

  • Solubility: Unsubstituted thienoimidazolones (e.g., CAS 71309-43-8) are sparingly soluble in water due to their aromatic cores, but methyl or sulfonyl groups may improve solubility .
  • Stability: Sulfone derivatives (e.g., 1-(2-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide) exhibit enhanced thermal stability, with predicted boiling points exceeding 580°C .

Biological Activity

Overview

3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one is a bicyclic compound characterized by a fused thiophene and imidazole ring. With the molecular formula C6H6N2OSC_6H_6N_2OS and a molecular weight of 154.19 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, leading to significant therapeutic implications.

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. Common methods include:

  • Cyclization of 2-aminothiophenol with α-haloketones , which leads to the formation of the thieno[2,3-d]imidazole core.
  • Oxidation and reduction reactions that modify the compound's functional groups, enhancing its biological activity.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced efficacy against various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thieno[2,3-d]pyrimidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes, making these compounds promising candidates for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

  • In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation in various lines, including colorectal and breast cancer cells. The cytotoxic concentrations (CC50) for these compounds often show lower toxicity towards normal cells compared to established chemotherapeutics like cisplatin and fluorouracil .
CompoundCell LineCC50 (µM)Reference DrugReference CC50 (µM)
3gHT29 (Colorectal)58.4Cisplatin47.2
3gNHDF (Normal)>1715-FU381.2

This table illustrates the selectivity of certain derivatives over traditional drugs, indicating a potential for reduced side effects while maintaining efficacy against tumors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as those related to DNA replication and repair.
  • Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways crucial for cell survival and proliferation.

Case Studies

A notable case study involved synthesizing various derivatives of thieno[2,3-d]pyrimidine and evaluating their anticancer properties. The study found that certain modifications significantly enhanced cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells. This highlights the importance of structural variations in optimizing therapeutic agents derived from this compound .

Q & A

Q. What are the common synthetic routes for 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one?

Methodological Answer: The synthesis of thienoimidazolone derivatives typically involves cyclization or alkylation strategies. For example:

  • Cyclization : Reacting thiophene-containing precursors with urea or thiourea under acidic conditions can yield the core structure.
  • Alkylation : Introducing methyl groups via alkylation reactions (e.g., using methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃) at reflux temperatures (60–80°C).
  • Reductive Amination : As seen in benzoimidazolone analogs (e.g., 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one), reductive amination can functionalize the scaffold using aldehydes and NaBH₃CN in methanol .

Q. Key Considerations :

  • Monitor reaction progress using TLC or LC/MS.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methyl group in 3-Methyl-1H-thienoimidazolone appears as a singlet (~δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 195.05 for C₇H₇N₂OS).
  • HPLC : Purity (>98%) is confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thienoimidazolone derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and hydrogen-bonding networks. For example, triclinic systems (space group P1) with cell parameters (e.g., a = 6.68 Å, b = 8.94 Å, c = 10.74 Å) are refined using SHELXL .
  • Hydrogen Bonding : Identify N–H···O and C–H···π interactions (e.g., dimer formation via N–H···O bonds at 2.8–3.0 Å) .

Table 1 : Example Crystallographic Parameters (from Analogous Compounds)

ParameterValueSource
Space GroupP1
a, b, c (Å)6.6849, 8.9428, 10.7445
α, β, γ (°)103.935, 95.015, 96.860
Resolution (Å)0.84 (CuKα)

Q. What strategies optimize structure-activity relationship (SAR) studies for bioactivity?

Methodological Answer:

  • Halogenation : Introduce electron-withdrawing groups (e.g., 5-F, 5-Cl) to enhance binding affinity. For benzoimidazolones, 5-Cl substitution improved PLD1 inhibition by 3-fold .
  • Scaffold Hybridization : Combine thienoimidazolone with triazole or thiadiazine moieties (e.g., via click chemistry) to modulate pharmacokinetics .
  • Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., DYRK1A kinase) .

Q. How can researchers address low yields in alkylation or cyclization reactions?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for alkylation to enhance reactivity .
  • Catalysis : Add TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst for alkyl halide reactions (yield increase from 45% to 78%) .
  • Temperature Control : Perform cyclization under microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .

Q. How to analyze contradictory data between spectroscopic and computational models?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest structural misassignment .
  • Dynamic NMR : Resolve fluxional behavior (e.g., tautomerism) by variable-temperature NMR .

Q. What are best practices for refining high-resolution crystallographic data?

Methodological Answer:

  • SHELX Suite : Use SHELXD for phasing and SHELXL for refinement. Set restraints for disordered alkyl chains (e.g., dodecyl groups in 1-dodecyl derivatives) .
  • Twinned Data : Apply HKLF5 format in SHELXL for twinned crystals (e.g., BASF parameter >0.3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one
Reactant of Route 2
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3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

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